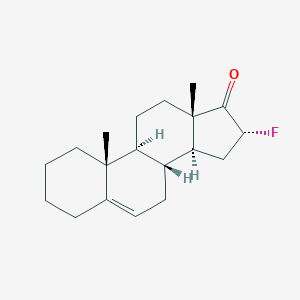

Fluasterone

准备方法

氟甾酮是通过从脱氢表雄酮开始的一系列化学反应合成的。 具体的反应条件和工业生产方法尚未广泛记录,但该过程通常涉及多个有机合成步骤,包括氟化和脱羟基反应 .

化学反应分析

Phase I Metabolic Reactions

Fluasterone undergoes hydroxylation and keto-reduction as primary Phase I modifications:

C4α-Hydroxylation

-

A hydroxyl group is introduced at the C4α position, forming 4α-hydroxy-16α-fluoro-5-androsten-17β-ol .

-

Mechanism : Cytochrome P450-mediated oxidation.

-

Evidence : LC-MS/MS analysis identified a metabolite with m/z 309 (M + 1) and fragmentation ions at m/z 291 (−H₂O) and m/z 273 (−2H₂O) .

17-Keto Reduction

-

Reduction of the 17-keto group produces two stereoisomers:

-

17β-hydroxy-16α-fluoro-5-androsten-17β-ol

-

17α-hydroxy-16α-fluoro-5-androsten-17α-ol

-

-

Mechanism : 17β-hydroxysteroid dehydrogenase activity.

-

Detection : HPLC retention times matched synthetic standards (46.5 min for 17β-OH and 47.0 min for 17α-OH) .

Phase II Metabolic Reactions

Phase II metabolism involves glucuronide conjugation:

Glucuronidation

-

The hydroxylated metabolites form monoglucuronides, primarily at the C4α position.

-

Enzyme : UDP-glucuronosyltransferase (UGT).

-

Confirmation : Glucuronidase treatment cleaved conjugates, regenerating aglycones detectable via HPLC .

Major Metabolites and Analytical Data

The table below summarizes key metabolites and their characteristics:

| Metabolite | Structural Modification | Detection Method | Biological Matrix |

|---|---|---|---|

| 4α-Hydroxy-17β-OH this compound | C4α-hydroxylation + 17β-reduction | HPLC (27–35 min), MS (m/z 309) | Urine, Feces |

| 17β-OH this compound | 17-keto reduction | HPLC (46.5 min), MS (m/z 275) | Feces |

| 4α-Hydroxy-17β-OH this compound glucuronide | C4α-glucuronidation | HPLC (22 min), NMR | Urine |

Reaction Pathways and Mass Spectrometry Insights

-

Hydroxylation Followed by Glucuronidation :

The dominant urinary metabolite (m/z 309 → 291, 273 after glucuronidase treatment) indicates sequential hydroxylation and conjugation . -

Reduction at C17 :

Feces contained 17β-OH and 17α-OH isomers, identified via co-elution with synthetic standards and MS fragmentation patterns (m/z 275, 273) .

Stability and Degradation

-

Fecal Excretion : 30% of unchanged this compound within 8–24 hours post-oral administration, decreasing to <1% after 24–48 hours .

-

Oxidative Stability : Resists further oxidation at C3 due to the absence of the β-hydroxyl group .

Comparative Metabolism with DHEA

| Feature | DHEA | This compound |

|---|---|---|

| C3β Hydroxyl Group | Present | Absent (removed during synthesis) |

| C16α Substitution | Hydrogen | Fluorine |

| Major Metabolic Pathway | Sulfation and hydroxylation | Hydroxylation and glucuronidation |

科学研究应用

Anti-Cancer Properties

Fluasterone has shown promising results in cancer prevention studies. Research indicates that it is more effective than DHEA in inhibiting tumor growth and inflammation.

- Mechanism of Action : this compound acts as an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), which is critical in the pentose phosphate pathway that generates NADPH, a cofactor essential for biosynthetic reactions and antioxidant defense. By inhibiting G6PDH, this compound reduces the production of reactive oxygen species (ROS), thus preventing oxidative stress that can lead to tumorigenesis .

- Case Study : In preclinical studies involving mouse models, this compound significantly reduced the incidence of adenocarcinoma in the prostate. Chronic administration at doses of 1000 and 2000 mg/kg resulted in a decrease in cancer incidence from 64% in control groups to 28% and 31%, respectively . These findings suggest that this compound may be a viable candidate for further evaluation in clinical trials aimed at prostate cancer prevention.

Anti-Diabetic Effects

This compound exhibits notable anti-diabetic properties, making it a candidate for treating conditions like hyperglycemia associated with Cushing's syndrome.

- Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy and safety for managing hyperglycemia in patients with endogenous Cushing's syndrome. Preliminary results indicate that this compound can lower plasma glucose levels without the androgenic side effects associated with DHEA .

- Animal Studies : In mouse models, this compound administration led to a significant reduction in fasting plasma glucose levels and improved insulin sensitivity. These effects are attributed to its anti-glucocorticoid actions, which prevent glucocorticoid-induced metabolic disturbances .

Anti-Glucocorticoid Activity

This compound's ability to antagonize glucocorticoid activity further enhances its therapeutic potential.

- Mechanism : this compound prevents thymic involution induced by dexamethasone treatment, indicating its role as an anti-glucocorticoid agent independent of endogenous glucocorticoid levels . This property could be beneficial for patients suffering from conditions exacerbated by elevated glucocorticoids, such as obesity and nonalcoholic fatty liver disease (NAFLD).

- Clinical Implications : The FDA has granted orphan-drug designation for this compound for treating Cushing's syndrome, highlighting its potential as a targeted therapy for metabolic disorders associated with excess glucocorticoids .

Summary of Clinical Findings

作用机制

相似化合物的比较

氟甾酮与脱氢表雄酮等其他类似化合物进行比较:

脱氢表雄酮: 氟甾酮具有类似的有益作用,但缺乏脱氢表雄酮的雄激素和雌激素活性.

其他氟化类固醇: 氟甾酮独特的结构,在 C16α 位置有一个氟原子,提供了独特的代谢和药理特性.

类似化合物包括:

- 脱氢表雄酮

- 脱氢表雄酮的氟化类似物

氟甾酮独特的特性使其成为进一步研究和潜在治疗应用的有前途的化合物。

生物活性

Fluasterone, chemically known as 16α-fluoro-5-androsten-17-one, is a synthetic analogue of dehydroepiandrosterone (DHEA) that retains many therapeutic properties of DHEA while minimizing its androgenic effects. This compound has garnered attention for its potential applications in treating various metabolic and endocrine disorders, including Cushing's syndrome, hyperglycemia, and nonalcoholic fatty liver disease (NAFLD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on specific biological pathways, and clinical implications based on diverse research findings.

This compound exhibits several biological activities that are crucial for its therapeutic potential:

- Inhibition of Carcinogen-activating Enzymes : Research indicates that this compound inhibits cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which are involved in the activation of carcinogens. In MCF-7 breast cancer cells, this compound co-treatment with carcinogens like DMBA and TCDD resulted in a dose-dependent decrease in the mRNA levels of these enzymes, suggesting a transcriptional regulatory mechanism rather than direct enzyme inhibition .

- Anti-inflammatory and Anti-proliferative Effects : Animal studies have shown this compound to possess anti-inflammatory properties similar to DHEA but with greater potency. It has been effective in reducing inflammation and fibrosis in models of NAFLD and has shown promise in controlling hyperglycemia in diabetic mice .

- Metabolic Regulation : this compound has been noted for its ability to lower plasma glucose levels and mitigate the effects of glucocorticoids. In studies involving mice treated with dexamethasone, this compound prevented thymic involution and reduced plasma corticosterone levels, correlating with lower fasting plasma glucose .

Clinical Findings

This compound's clinical applications are being explored through various studies:

- Cushing's Syndrome : A Phase 2 clinical trial is underway to evaluate the safety and efficacy of this compound in treating metabolic manifestations associated with Cushing's syndrome. Preliminary results suggest that this compound may effectively target hyperglycemia and other metabolic disturbances without the adverse androgenic effects seen with DHEA .

- Hypertriglyceridemia : In a pilot study involving buccal this compound administration, participants showed significant reductions in triglyceride levels compared to placebo. The 80 mg dose group experienced a 34% decline in triglycerides over eight weeks, indicating its potential as a treatment for metabolic syndrome .

Case Studies

Several case studies have illustrated the therapeutic benefits of this compound:

- Case Study on Metabolic Syndrome : In a cohort of adults with metabolic syndrome, this compound administration resulted in notable improvements in lipid profiles and insulin sensitivity without significant side effects. This aligns with findings from preclinical models demonstrating its efficacy in lowering triglycerides and improving metabolic health.

- Traumatic Brain Injury (TBI) : In animal models of TBI, this compound improved functional recovery when administered shortly after injury. The compound demonstrated neuroprotective properties without inducing the side effects typically associated with steroid treatments .

Comparative Efficacy

The following table summarizes key findings comparing this compound to DHEA regarding their biological activities:

| Property | This compound | DHEA |

|---|---|---|

| Androgenic Activity | Minimal | High |

| Anti-inflammatory Effects | Significant | Moderate |

| Impact on Glucose Levels | Reduces plasma glucose | Variable |

| Effect on Lipid Profiles | Reduces triglycerides significantly | Limited effect |

| Clinical Applications | Promising for Cushing's syndrome | Established but limited by side effects |

属性

IUPAC Name |

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZXNQKVFDBFIK-NBBHSKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920920 | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report] | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

112859-71-9 | |

| Record name | Fluasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。